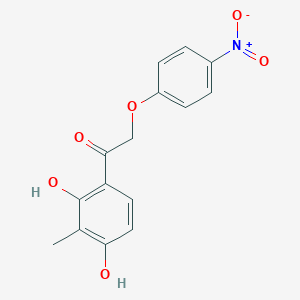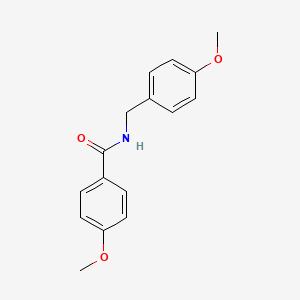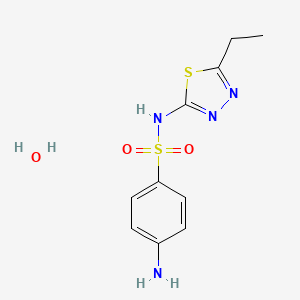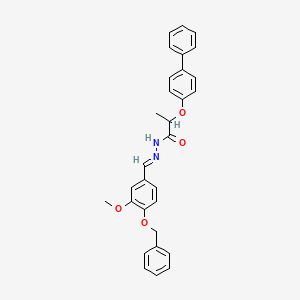
2-(2-Methyl-1H-benzimidazol-1-YL)-N'-(3-nitrobenzylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-1H-benzimidazol-1-YL)-N’-(3-nitrobenzylidene)acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1H-benzimidazol-1-YL)-N’-(3-nitrobenzylidene)acetohydrazide typically involves a multi-step process:
Formation of 2-Methyl-1H-benzimidazole: This step involves the condensation of o-phenylenediamine with acetic acid under acidic conditions.
Synthesis of Acetohydrazide: Acetohydrazide is prepared by the reaction of ethyl acetate with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of 2-Methyl-1H-benzimidazole with acetohydrazide and 3-nitrobenzaldehyde under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group to an amine group is a common reaction, often using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring and the nitrobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted benzimidazole and nitrobenzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Pharmaceuticals: The compound is being explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Material Science: Its unique structural properties make it a candidate for use in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(2-Methyl-1H-benzimidazol-1-YL)-N’-(3-nitrobenzylidene)acetohydrazide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Methyl-1H-benzimidazol-1-YL)-N’-(3-nitrobenzylidene)acetohydrazide
- 2-(2-Methyl-1H-benzimidazol-1-YL)-N’-(4-nitrobenzylidene)acetohydrazide
- 2-(2-Methyl-1H-benzimidazol-1-YL)-N’-(3-chlorobenzylidene)acetohydrazide
Uniqueness
2-(2-Methyl-1H-benzimidazol-1-YL)-N’-(3-nitrobenzylidene)acetohydrazide stands out due to its specific nitrobenzylidene moiety, which imparts unique electronic and steric properties. This makes it particularly effective in certain biological and chemical applications compared to its analogs.
Eigenschaften
CAS-Nummer |
303094-91-9 |
|---|---|
Molekularformel |
C17H15N5O3 |
Molekulargewicht |
337.33 g/mol |
IUPAC-Name |
2-(2-methylbenzimidazol-1-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H15N5O3/c1-12-19-15-7-2-3-8-16(15)21(12)11-17(23)20-18-10-13-5-4-6-14(9-13)22(24)25/h2-10H,11H2,1H3,(H,20,23)/b18-10+ |
InChI-Schlüssel |
YPXOADTZZHPZLJ-VCHYOVAHSA-N |
Isomerische SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B15080933.png)
![2-(4-{(E)-[(4-bromophenyl)imino]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B15080941.png)
![3-methyl-N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}benzamide](/img/structure/B15080944.png)




![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080977.png)
![N-[1-(benzylamino)-2,2,2-tribromoethyl]benzamide](/img/structure/B15080980.png)
![Ethyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15080990.png)
![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B15080996.png)

![Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B15081009.png)
